[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate is a complex organic compound with a unique structure that includes a cyclohexyl group, a carbamoyl group, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl and benzoate components. The cyclohexyl component can be synthesized through the hydrogenation of dimethylcyclohexene, followed by the introduction of the carbamoyl group using carbamoyl chloride under basic conditions. The benzoate component is prepared by sulfonation of benzene to introduce the phenylsulfamoyl group, followed by esterification with methyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the hydrogenation and esterification steps. Additionally, advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or phenylsulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the original ones.
Scientific Research Applications
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
[2-[(2,3-Dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate can be compared with similar compounds, such as:
[(1S,2R,3R)-2,3-dimethylcyclohexyl]carbamoyl}methyl 4-(phenylsulfamoyl)benzoate: Shares a similar structure but differs in the stereochemistry of the cyclohexyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5400-26-0 |
---|---|
Molecular Formula |
C23H28N2O5S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate |
InChI |
InChI=1S/C23H28N2O5S/c1-16-7-6-10-21(17(16)2)24-22(26)15-30-23(27)18-11-13-20(14-12-18)31(28,29)25-19-8-4-3-5-9-19/h3-5,8-9,11-14,16-17,21,25H,6-7,10,15H2,1-2H3,(H,24,26) |
InChI Key |
KCOWZJVWDSEXQU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.